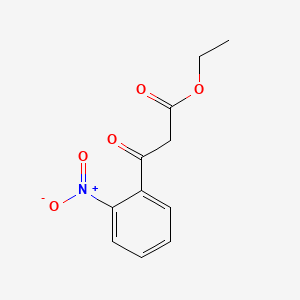

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-5-3-4-6-9(8)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZNCVIBJQPNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441787 | |

| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52119-39-8 | |

| Record name | Ethyl 2-nitro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52119-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate via Crossed Claisen Condensation

This guide offers a comprehensive exploration of the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate. The core methodology discussed is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, a robust experimental protocol, and the necessary analytical context to ensure procedural success and product validation.

Section 1: The Crossed Claisen Condensation: A Mechanistic Deep Dive

The Claisen condensation is a powerful reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The specific synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is achieved through a "crossed" or "mixed" Claisen condensation. This variation is synthetically valuable as it strategically reacts two different esters.[3] A potential pitfall of reacting two different enolizable esters is the formation of a statistical mixture of four different products, which presents significant purification challenges.[3][4]

Our target synthesis elegantly circumvents this issue by pairing an enolizable ester (ethyl acetate), which possesses acidic α-hydrogens, with a non-enolizable ester (ethyl 2-nitrobenzoate), which lacks α-hydrogens.[3][5] This design ensures that ethyl acetate serves exclusively as the nucleophilic enolate donor, while ethyl 2-nitrobenzoate can only function as the electrophilic acceptor, thereby directing the reaction toward a single desired product.

The reaction mechanism proceeds through five critical stages:

-

Enolate Formation: A strong alkoxide base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate. This deprotonation forms a resonance-stabilized ester enolate ion, the key nucleophile in the reaction.[1][6][7]

-

Nucleophilic Attack: The newly formed enolate ion executes a nucleophilic attack on the electrophilic carbonyl carbon of the second ester, ethyl 2-nitrobenzoate.[5][6][8]

-

Tetrahedral Intermediate Formation and Elimination: This attack generates a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) leaving group.[2][6][9]

-

Deprotonation (The Thermodynamic Driving Force): This step is the key to the reaction's success. The α-hydrogens of the newly formed β-keto ester product are flanked by two carbonyl groups, making them significantly more acidic (pKa ≈ 11) than the α-hydrogens of the starting ester (pKa ≈ 25).[10] The ethoxide base present in the reaction mixture irreversibly deprotonates the β-keto ester product, forming a highly stable, resonance-delocalized enolate. This final, irreversible acid-base step drives the entire reaction equilibrium to favor the product.[2][6][8][10][11] It is for this reason that a full stoichiometric equivalent of base is required, rather than a catalytic amount.[2][6][8][9]

-

Acidic Workup: In the final stage, a mild aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This step neutralizes any remaining base and protonates the product enolate, yielding the final, neutral Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.[1][7][10][12]

Causality in Reagent Selection

-

Base Selection: The choice of sodium ethoxide is critical. Using an alkoxide base with an alkyl group matching that of the esters (ethyl) is essential to prevent transesterification, a side reaction where the alkoxide base could swap with the ester's alkoxy group, leading to a mixture of ester products.[8][11][13][14] Hydroxide bases like NaOH are unsuitable as they would cause saponification (hydrolysis) of the esters to form carboxylate salts.[5][6][8][14]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (dry) conditions. Any water present would react with and quench the strong base and could also lead to ester hydrolysis.

Caption: Reaction mechanism of the Crossed Claisen Condensation.

Section 2: Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. Adherence to this protocol, particularly the maintenance of anhydrous conditions, is paramount for achieving a high yield of the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2-nitrobenzoate | Reagent | Major Supplier | Must be anhydrous. |

| Ethyl acetate | Reagent, Anhydrous | Major Supplier | Store over molecular sieves. |

| Sodium metal | Reagent | Major Supplier | Handle with extreme care. |

| Ethanol | 200 Proof, Anhydrous | Major Supplier | Essential for preparing NaOEt. |

| Diethyl ether / Toluene | Anhydrous | Major Supplier | Reaction solvent. |

| Hydrochloric Acid (HCl) | 2.0 M Aqueous | Major Supplier | For acidic workup. |

| Saturated Sodium Bicarbonate | Lab Prepared | - | For washing. |

| Saturated Sodium Chloride (Brine) | Lab Prepared | - | For washing. |

| Anhydrous Magnesium Sulfate | Reagent | Major Supplier | For drying organic layer. |

| Round-bottom flask, Condenser | - | - | All glassware must be oven-dried. |

| Magnetic stirrer, Heating mantle | - | - | - |

| Separatory funnel | - | - | - |

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) |

| Ethyl 2-nitrobenzoate | 195.17 | 1.278 | 1.0 | 50.0 | 9.76 | 7.6 |

| Ethyl acetate | 88.11 | 0.902 | 1.1 | 55.0 | 4.85 | 5.4 |

| Sodium | 22.99 | - | 1.1 | 55.0 | 1.26 | - |

| Ethanol (Anhydrous) | 46.07 | 0.789 | - | - | - | ~30 |

Step-by-Step Procedure

-

Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert, anhydrous atmosphere.

-

Preparation of Sodium Ethoxide: In the reaction flask, add 30 mL of anhydrous ethanol. Carefully add 1.26 g (55.0 mmol) of sodium metal in small pieces at a rate that maintains a gentle reflux. Allow all the sodium to react completely to form a clear solution of sodium ethoxide in ethanol.

-

Reagent Addition: Allow the sodium ethoxide solution to cool to room temperature. Add 5.4 mL (55.0 mmol) of anhydrous ethyl acetate to the flask. Stir for 15 minutes. Subsequently, add a solution of 7.6 mL (50.0 mmol) of ethyl 2-nitrobenzoate in 20 mL of anhydrous toluene via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; use an ice bath to maintain the temperature if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain reflux for 3-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully acidify the mixture by adding 2.0 M aqueous HCl dropwise with vigorous stirring until the solution is acidic (pH ~5-6).[7][12]

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake well and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Washing and Drying: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.[12][15]

Caption: Experimental workflow for the synthesis.

Section 3: Product Characterization and Validation

Confirmation of the structure and purity of the synthesized Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is achieved through standard spectroscopic techniques. The product exists in a keto-enol tautomerism, which may be reflected in NMR and IR spectra.[16]

Expected Spectroscopic Data

| Technique | Expected Observations for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (C₁₁H₁₁NO₅) |

| ¹H NMR | Ethyl group: ~1.2-1.3 ppm (triplet, 3H, -CH₃), ~4.1-4.2 ppm (quartet, 2H, -OCH₂-). Methylene group (keto form): ~4.0 ppm (singlet, 2H, -CO-CH₂-CO-). Aromatic protons: ~7.5-8.2 ppm (multiplet, 4H, aromatic C-H). |

| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃), ~61 ppm (-OCH₂-). Methylene group: ~45 ppm (-CO-CH₂-CO-). Carbonyls: ~168 ppm (ester C=O), ~190 ppm (ketone C=O). Aromatic carbons: ~124-148 ppm. |

| IR (Infrared) | C=O stretching: Two distinct strong bands, ~1740 cm⁻¹ (ester) and ~1715 cm⁻¹ (ketone). N-O stretching (nitro group): Strong bands at ~1525 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C-O stretching: ~1200-1300 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z = 253.06, corresponding to the molecular formula C₁₁H₁₁NO₅. |

Conclusion

The crossed Claisen condensation represents a highly effective and strategic method for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. By carefully selecting a pair of esters where one is non-enolizable, the reaction is directed to a single major product, maximizing yield and simplifying purification. The β-keto ester products of this reaction are exceptionally versatile intermediates, serving as foundational building blocks for more complex molecules, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical industry.[17][18] This guide provides the essential mechanistic insights and a robust, self-validating protocol to empower researchers in successfully applying this cornerstone of organic chemistry.

References

-

NROChemistry. Claisen Condensation: Mechanism & Examples. Available from: [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

BYJU'S. Claisen Condensation Mechanism. Available from: [Link]

-

Wikipedia. Claisen condensation. Available from: [Link]

-

Allen Institute. Claisen Condensation – Mechanism, Variations & FAQs. Available from: [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. Available from: [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Available from: [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Available from: [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available from: [Link]

-

KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Available from: [Link]

-

Chemistry LibreTexts. (2023). 7.8: The Claisen Condensation Reaction. Available from: [Link]

-

Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

YouTube. (2018). Claisen Condensation Reaction Mechanism. Available from: [Link]

-

ResearchGate. Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. Available from: [Link]

- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.

-

ACS Publications. (2009). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Available from: [Link]

-

CoLab. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Available from: [Link]

-

YouTube. (2025). Claisen Condensation EXPLAINED. Available from: [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Available from: [Link]

-

PubChem. Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. Available from: [Link]

-

PubChem. Ethyl 3-[(2-nitrophenyl)sulfonylamino]propanoate. Available from: [Link]

-

PubChem. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. aklectures.com [aklectures.com]

Physical and chemical properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, also known as ethyl 2-nitrobenzoylacetate, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a β-keto ester moiety, a reactive handle for a multitude of chemical transformations, and an electronically-demanding nitrophenyl group. This unique combination makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, particularly within the realm of medicinal chemistry and drug discovery. The strategic placement of the nitro group at the ortho position introduces steric and electronic features that can be exploited for regioselective reactions and further functionalization, offering a pathway to novel molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, reactivity profile, and safety considerations.

Chemical Structure and Properties

The molecular structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is characterized by a central β-dicarbonyl system flanked by an ethyl ester and a 2-nitrophenyl group.

Caption: Chemical structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 52119-39-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 30-34 °C or 34-36 °C | [2] |

| Boiling Point | 170 °C | [2] |

| Density | 1.276 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in many common organic solvents. | |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [2][3] |

Synthesis Protocol

The synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate can be achieved through the acylation of a malonic ester derivative with o-nitrobenzoyl chloride. The following protocol is adapted from established literature procedures for the preparation of ethyl 2-(o-nitrobenzoyl)-acetate.[4]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Step-by-Step Methodology

-

Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve monoethyl malonate (39.6 g) and a catalytic amount of 2,2'-bipyridyl (50 mg) in anhydrous tetrahydrofuran (THF, 650 ml). Cool the solution to -70°C.

-

Slowly add n-butyllithium (305 ml of a 1.97 M solution in hexane) under a nitrogen atmosphere while maintaining vigorous stirring. Allow the temperature to rise to approximately -5°C towards the end of the addition, at which point the pink color of the indicator should persist.

-

Acylation: Recool the reaction mixture to -65°C. Add a solution of o-nitrobenzoyl chloride (31.7 g) in anhydrous THF (50 ml) dropwise over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Purification: Pour the reaction mixture into a mixture of 1 N hydrochloric acid (650 ml) and diethyl ether (1100 ml).

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (350 ml), water (400 ml), and brine (200 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by column chromatography if necessary.

Reactivity and Synthetic Applications

The chemical reactivity of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is dominated by the β-keto ester functionality. The methylene protons flanked by the two carbonyl groups are significantly acidic, facilitating the formation of a stable enolate under basic conditions.[5] This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions:

-

Alkylation and Acylation: The enolate readily undergoes alkylation and acylation at the α-carbon, providing a straightforward route to more complex substituted β-keto esters.

-

Condensation Reactions: It can participate in Knoevenagel and Claisen-type condensation reactions with aldehydes, ketones, and esters.

-

Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The presence of the 2-nitrophenyl group offers a handle for subsequent reductive cyclization to form benzodiazepines and other fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[6]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized or participate in intramolecular cyclization reactions.

The reactivity of β-keto esters can be influenced by the choice of reaction conditions, such as the base, solvent, and temperature, allowing for fine-tuning of the desired outcome.[7]

Spectral Characterization

While a specific, published spectrum for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate was not found in the initial search, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.[8]

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group protons. The methylene protons of the β-dicarbonyl system will likely appear as a singlet. The aromatic protons of the 2-nitrophenyl group will exhibit a complex multiplet pattern in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum will show characteristic peaks for the ester and ketone carbonyl carbons, as well as the methylene carbon of the β-dicarbonyl system. The aromatic carbons will also be present in the downfield region.

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are also expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (237.21 g/mol ).

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If it comes into contact with skin, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[9]

Conclusion

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a valuable and versatile building block for organic synthesis. Its rich reactivity, stemming from the β-keto ester moiety, combined with the potential for further transformations of the 2-nitrophenyl group, makes it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound offers a gateway to novel heterocyclic systems and other potential therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.

References

-

PrepChem. Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate. Available from: [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

-

ChemBK. ETHYL (2-NITROBENZOYL)ACETATE. (2024-04-09). Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. (2023-08-23). Available from: [Link]

-

Trost, B. M. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.89 , 10 (2013). Available from: [Link]

-

BIOSYNCE. Ethyl 3-(2-nitrophenyl)-3-oxopropanoate Cas 52119-39-8. Available from: [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Available from: [Link]

-

Pérez-Vásquez, A. et al. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals16 , 1339 (2023). Available from: [Link]

- Google Patents. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. biosynce.com [biosynce.com]

- 3. 52119-39-8|Ethyl 3-(2-nitrophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. fishersci.at [fishersci.at]

- 10. echemi.com [echemi.com]

Navigating the Spectroscopic Landscape of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. As a key intermediate in various synthetic pathways, a thorough understanding of its structural features through spectroscopic methods is paramount for researchers and drug development professionals. This document delves into the theoretical underpinnings of the spectral data, offering a detailed interpretation of chemical shifts, coupling constants, and multiplicities. A significant aspect of this guide is the discussion of the keto-enol tautomerism inherent to β-keto esters and its manifestation in NMR spectra.[1] We present a comprehensive, albeit predicted, spectral assignment based on established principles and data from analogous structures, due to the limited availability of peer-reviewed experimental spectra for this specific compound. This guide also outlines a standardized protocol for the acquisition of high-quality NMR data for this and similar molecules.

Introduction: The Structural Significance of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group.[1] This arrangement imparts unique reactivity and makes these compounds valuable precursors in organic synthesis. The presence of a 2-nitrophenyl group further functionalizes the molecule, opening avenues for diverse chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.[2] It provides detailed information about the electronic environment of each proton and carbon atom, allowing for a complete mapping of the molecular structure. A key feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers, a phenomenon that is readily studied by NMR.[1]

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is predicted to exhibit distinct signals corresponding to the ethyl group, the active methylene protons, and the aromatic protons of the 2-nitrophenyl ring. The electron-withdrawing nature of the nitro group is expected to significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted benzene.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (Keto Form) in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

| Methylene -CH₂- | ~4.0 | Singlet (s) | - | 2H |

| Ethyl -CH₂- | ~4.2 | Quartet (q) | ~7.1 | 2H |

| Aromatic H | ~7.6-8.2 | Multiplet (m) | - | 4H |

-

Ethyl Group Protons: The ethyl group is expected to give rise to a triplet at approximately 1.3 ppm (for the -CH₃) and a quartet at around 4.2 ppm (for the -O-CH₂-). This characteristic pattern arises from the coupling between the adjacent methyl and methylene protons.

-

Active Methylene Protons: The methylene protons flanked by the two carbonyl groups are anticipated to appear as a singlet around 4.0 ppm. In the keto form, these protons are chemically equivalent and do not have any adjacent protons to couple with.

-

Aromatic Protons: The four protons on the 2-nitrophenyl ring will likely appear as a complex multiplet in the region of 7.6-8.2 ppm. The ortho and para protons to the electron-withdrawing nitro group are expected to be the most deshielded.

Predicted ¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton of the molecule. The carbonyl carbons and the aromatic carbons will be particularly informative.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (Keto Form) in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Methylene -CH₂- | ~46 |

| Ethyl -O-CH₂- | ~62 |

| Aromatic CHs | ~124-135 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-C=O | ~134 |

| Ester C=O | ~167 |

| Ketone C=O | ~192 |

-

Aliphatic Carbons: The ethyl group carbons are predicted to resonate at approximately 14 ppm (-CH₃) and 62 ppm (-O-CH₂-). The active methylene carbon is expected around 46 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 124-135 ppm. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing around 148 ppm. The carbon attached to the benzoyl group will also be in the aromatic region.

-

Carbonyl Carbons: The two carbonyl carbons will have distinct chemical shifts. The ester carbonyl is predicted to be around 167 ppm, while the ketone carbonyl will be further downfield, at approximately 192 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution ¹H and ¹³C NMR spectra of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, the following experimental protocol is recommended.[2]

4.1 Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-75 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic region.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualization of Molecular Structure and Key Groups

The following diagram illustrates the molecular structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, highlighting the key functional groups relevant to the NMR spectral analysis.

Caption: Molecular structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate with key functional groups highlighted.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. While the presented spectral data are predictive, they are grounded in the established principles of NMR spectroscopy and substantiated by data from structurally analogous compounds. The detailed analysis of expected chemical shifts and coupling patterns, along with the provided experimental protocol, serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The elucidation of its spectral features is a critical step in confirming its identity and purity, which is essential for its application in drug discovery and development.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem. Accessed January 5, 2026.

- Sigma-Aldrich. Ethyl 2-nitrobenzoylacetate 97%. Sigma-Aldrich. Accessed January 5, 2026.

- PubChem. Ethyl benzoylacetate.

- PubChem. Ethyl 2-nitrobenzoate.

- Benchchem. Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate. Benchchem. Accessed January 5, 2026.

Sources

An In-Depth Technical Guide to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, bearing the CAS Number 52119-39-8 , is a versatile synthetic intermediate of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] This β-keto ester is characterized by the presence of a reactive 1,3-dicarbonyl moiety and an ortho-nitro-substituted phenyl ring, features that render it a valuable precursor for the construction of various heterocyclic systems, most notably benzodiazepines and indoles. Its strategic importance lies in its ability to undergo a series of transformations, including reduction of the nitro group followed by intramolecular cyclization, to yield complex molecular architectures with pronounced pharmacological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, with a particular focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is crucial for its effective utilization in synthesis and for quality control purposes.

Table 1: Physicochemical Properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

| Property | Value | Source |

| CAS Number | 52119-39-8 | [2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2] |

| Molecular Weight | 237.21 g/mol | [2] |

| Melting Point | 34 - 36°C | [1] |

| Boiling Point | 170°C | [1] |

| Density | 1.276 ± 0.06 g/cm³ | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and multiplets in the aromatic region corresponding to the protons on the ortho-nitro-substituted phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the two carbonyl carbons (ketone and ester), the methylene carbon, the carbons of the ethyl group, and the six distinct carbons of the aromatic ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹). Additionally, characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and C-H stretching and bending vibrations will be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 237. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially cleavage of the bond between the carbonyl groups.[3]

Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

The primary synthetic route to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is the Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable proton with another ester.

Workflow for the Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Caption: General workflow for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Detailed Experimental Protocol: Claisen Condensation

-

Preparation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of ethyl 2-nitrobenzoate (1 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Mechanism of the Claisen Condensation

The reaction proceeds through a well-established mechanism involving the formation of an enolate intermediate.[4][5][6][7]

Caption: Synthetic pathway to 1,4-benzodiazepines from Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Synthesis of Indoles: The Leimgruber-Batcho Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural products and synthetic drugs. The Leimgruber-Batcho indole synthesis provides a versatile method for preparing substituted indoles from o-nitrotoluenes. [8][9][10][11]While Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is not a direct starting material for the classical Leimgruber-Batcho synthesis, the underlying principle of reductive cyclization of an ortho-nitro-substituted precursor is highly relevant. The reduction of the nitro group in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate to an amine, followed by intramolecular cyclization, can be considered a variation of this powerful synthetic strategy to access oxindole derivatives.

Conclusion

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Claisen condensation and the presence of two key reactive functionalities—the β-keto ester and the ortho-nitro group—make it an ideal precursor for the synthesis of medicinally important heterocyclic compounds, particularly 1,4-benzodiazepines and indole-related structures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists engaged in the design and development of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1-35). John Wiley & Sons, Inc.

-

Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis | Request PDF. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

- Khan, I., et al. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Pharmaceuticals, 16(3), 451.

-

Ahmed, A. M. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Chiral Resolution and Pharmacological Evaluation of a 2,3‐Benzodiazepine‐Derived Noncompetitive AMPA Receptor Antagonist. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-nitro-beta-oxobenzenepropanoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2023, March 30). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

-

ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted.... Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). ethyl 3-anilino-2-nitro-3-oxopropanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ChemBK. (2024, April 10). Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate. Retrieved from [Link]

-

PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

-

De Gruyter. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

Brieflands. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[10][12]iazepines, and Their Cytotoxic Activity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 19). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Retrieved from [Link]

-

National Institutes of Health. (2012, May 30). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[10][12]iazepin-2-ylamino)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Update on the Synthesis of Pyrrolob[10][12]enzodiazepines. Retrieved from [Link]

-

ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

Sources

- 1. 52119-39-8|Ethyl 3-(2-nitrophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. scribd.com [scribd.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Synthesis, Suppliers, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, with the CAS number 52119-39-8, is a valuable β-keto ester intermediate in organic synthesis. Its strategic placement of a nitro group ortho to a keto-ester functionality makes it a powerful precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of its synthesis, commercial availability, analytical characterization, and key applications, with a focus on providing practical insights for researchers in drug discovery and development.

Commercial Availability

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

| Supplier | Purity | Available Quantities | Notes |

| ChemScene | ≥95% | Milligrams to grams | Offers a range of research chemicals and provides basic product information.[1] |

| BLDpharm | Inquire | Grams to kilograms | Provides safety and basic physical property information. Offers a range of organic building blocks.[2] |

| BIOSYNCE | Inquire | Custom synthesis available | Can provide COA, MOA, and route of synthesis upon request.[3] |

| ChemicalBook | Varies by distributor | Grams to kilograms | Lists multiple distributors including Sigma-Aldrich and AK Scientific, with varying prices and purities.[4] |

| Sunway Pharm Ltd | Inquire | Custom synthesis available | Provides a list of synonyms for the compound. |

Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: A Modified Claisen Condensation Approach

The most common and efficient method for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a crossed Claisen condensation.[5][6] This reaction involves the acylation of the enolate of an ester with another ester that cannot self-condense. In this case, the reaction is typically performed between 2'-nitroacetophenone and a carbonate ester, such as diethyl carbonate, in the presence of a strong base.

The causality behind this choice of reactants lies in the fact that diethyl carbonate lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation and leading to a cleaner reaction with a higher yield of the desired product. The base, typically sodium ethoxide or sodium hydride, serves to deprotonate the α-carbon of the 2'-nitroacetophenone, generating the nucleophilic enolate.

Experimental Protocol: Synthesis via Crossed Claisen Condensation

This protocol is a representative procedure based on established Claisen condensation methodologies.[5][6][7]

Materials:

-

2'-Nitroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous toluene or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous toluene.

-

Enolate Formation: Slowly add a solution of 2'-nitroacetophenone (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

-

Appearance: Pale yellow to orange solid or liquid.

-

Melting Point: 30-34 °C.[4]

-

Molecular Formula: C₁₁H₁₁NO₅[1]

-

Molecular Weight: 237.21 g/mol [1]

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25-1.35 (t, 3H, -OCH₂CH₃)

-

δ 4.05 (s, 2H, -COCH₂CO-)

-

δ 4.20-4.30 (q, 2H, -OCH₂CH₃)

-

δ 7.60-7.75 (m, 2H, Ar-H)

-

δ 7.80-7.90 (m, 1H, Ar-H)

-

δ 8.15-8.25 (d, 1H, Ar-H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 14.1, 46.5, 62.0, 124.5, 129.0, 130.5, 132.0, 134.5, 148.0, 167.0, 190.0

-

-

IR (KBr, cm⁻¹):

-

~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1520 (NO₂, asymmetric), ~1350 (NO₂, symmetric)

-

-

Mass Spectrometry (EI):

-

m/z (%): 237 (M⁺), 192, 164, 150, 120, 104

-

Applications in the Synthesis of Heterocycles

The synthetic utility of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate stems from its ability to undergo cyclization reactions, primarily through the reduction of the nitro group to an amine, which then participates in intramolecular condensations.

The Leimgruber-Batcho Indole Synthesis

A cornerstone application of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is in the Leimgruber-Batcho indole synthesis.[3][8][9] This powerful method allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry.

This protocol is a representative procedure for the reductive cyclization of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

Materials:

-

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

-

Palladium on carbon (10 wt. %)

-

Ethanol or Ethyl acetate

-

Hydrogen gas supply or a hydrogen source like ammonium formate

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (1.0 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or add ammonium formate). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Ethyl 2-hydroxy-1H-indole-3-carboxylate (which exists in tautomeric equilibrium with the corresponding keto form), can be purified by recrystallization or column chromatography if necessary.

Synthesis of 4-Hydroxyquinolines

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate can also serve as a precursor for the synthesis of 4-hydroxyquinoline derivatives. This transformation typically involves a reductive cyclization, similar to the indole synthesis, but the cyclization pathway can be directed to form the six-membered quinoline ring.

This protocol is based on the Conrad-Limpach reaction and related methodologies for quinoline synthesis.[10]

Materials:

-

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

-

Iron powder or Tin(II) chloride dihydrate

-

Glacial acetic acid or concentrated hydrochloric acid

-

Ethanol

-

Dowtherm A or high-boiling point solvent

-

Sodium bicarbonate solution

Procedure:

-

Reduction: In a round-bottom flask, suspend Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (1.0 equivalent) in a mixture of ethanol and glacial acetic acid. Heat the mixture to reflux and add iron powder (3-4 equivalents) portion-wise. Alternatively, use tin(II) chloride dihydrate in concentrated HCl.

-

Monitoring: Monitor the reduction of the nitro group by TLC until the starting material is consumed.

-

Work-up of Intermediate: Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate. Neutralize with sodium bicarbonate solution and extract the intermediate, Ethyl 3-(2-aminophenyl)-3-oxopropanoate, with ethyl acetate. Dry and concentrate the organic layer.

-

Cyclization: Add the crude amino-ester to a high-boiling point solvent such as Dowtherm A and heat to approximately 250 °C for 15-30 minutes.

-

Isolation: Cool the reaction mixture, and the product will often precipitate. The solid can be collected by filtration and washed with a suitable solvent like hexane or diethyl ether. Further purification can be achieved by recrystallization.

Conclusion

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a commercially accessible and highly versatile building block for the synthesis of indoles and quinolines, two of the most important heterocyclic systems in drug discovery. The straightforward synthetic access to this precursor via a Claisen condensation, coupled with its reliable conversion into valuable heterocyclic products, underscores its importance for medicinal and synthetic chemists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic strategies.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate Cas 52119-39-8 - BIOSYNCE. [Link]

-

Leimgruber–Batcho indole synthesis - Wikipedia. [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. [Link]

-

the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]

-

Leimgruber-Batcho Indole Synthesis - SynArchive. [Link]

-

Leimgruber–Batcho Indole Synthesis - Semantic Scholar. [Link]

-

The Claisen Condensation. [Link]

-

synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed. [Link]

-

ethyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P

-

Claisen Condensation - Organic Chemistry Portal. [Link]

-

Claisen condensation - Wikipedia. [Link]

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | Request PDF - ResearchGate. [Link]

-

Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. | Homework.Study.com. [Link]

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]

-

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | C19H28N2O5 | CID 23322030 - PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 52119-39-8|Ethyl 3-(2-nitrophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a key intermediate in synthetic chemistry. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a robust theoretical framework for predicting its solubility in common organic solvents. This framework is built upon an analysis of the compound's structural features and the physicochemical properties of its constituent functional groups—a nitro group, an aromatic ring, and a β-keto ester moiety. To empower researchers and drug development professionals, this guide also provides a detailed, field-proven experimental protocol for the accurate determination of solubility via the shake-flask method, ensuring a self-validating system for data generation.

Introduction: The Synthetic and Pharmaceutical Relevance of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a versatile organic compound that serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its utility in the preparation of substituted benzodiazepines and other complex organic structures underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Before delving into its solubility, it is essential to consider the known physical and chemical properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. These properties provide foundational information that influences its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 52119-39-8 | [2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Melting Point | 34 - 36°C | [3] |

| Boiling Point | 170°C | [3] |

| Density | 1.276 ± 0.06 g/cm³ | [3] |

The compound's relatively low melting point suggests that it exists as a solid at standard room temperature, making equilibrium solubility determination a relevant and necessary endeavor for its practical application.

Molecular Structure and its Influence on Solubility

The solubility of a compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate contains several key functional groups that determine its polarity and hydrogen bonding capabilities.

Caption: Molecular structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

-

Aromatic Phenyl Ring: The phenyl group is inherently non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[5] The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents. However, nitro compounds are often only sparingly soluble in water.[6]

-

β-Keto Ester (-C(O)CH₂C(O)O-): This is a highly functionalized and polar part of the molecule. The two carbonyl groups (ketone and ester) and the ester oxygen are all potential hydrogen bond acceptors.[3][7] This functionality significantly increases the molecule's polarity and its potential for interaction with polar solvents. β-keto esters are important synthons in organic chemistry, and their solubility in organic solvents is crucial for their reactivity.[8]

Theoretical Solubility Profile in Common Organic Solvents

Based on the structural analysis, a theoretical solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro and β-keto ester groups. Therefore, good solubility is expected in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents are polar and can engage in dipole-dipole interactions with the polar functionalities of the molecule. Since they cannot donate hydrogen bonds, the interactions might be slightly weaker than with protic solvents, but good to moderate solubility is still anticipated. Acetone and ethyl acetate, in particular, are often good solvents for β-keto esters.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is an excellent solvent for a wide range of organic compounds and is expected to be a good solvent for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.

-

Non-polar Aromatic Solvents (e.g., Toluene, Benzene): The presence of the phenyl ring in the solute suggests that there will be favorable π-stacking interactions with these solvents. However, the highly polar nitro and β-keto ester groups will disfavor dissolution. Therefore, moderate to low solubility is predicted.

-

Non-polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. The highly polar nature of the solute makes it unlikely to dissolve to a significant extent in these solvents. Poor solubility is expected.

-

Water: Despite the presence of hydrogen bond accepting groups, the overall molecule has a significant non-polar character due to the aromatic ring and the ethyl group of the ester. Aromatic nitro compounds are generally insoluble in water.[6] Therefore, the compound is expected to have very low solubility in water.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive and reliable solubility data, an experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[9][10]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

-

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of the Test System:

-

Accurately weigh an amount of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate that is in clear excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached with a saturated solution.

-

Pipette a precise, known volume of the selected organic solvent into the vial.

-

Securely seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. A preliminary study may be required to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

For a more rapid and complete separation, the sample can be centrifuged at a moderate speed. Alternatively, the saturated solution can be filtered.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a solvent-compatible filter. This step must be performed without disturbing the undissolved solid at the bottom of the vial.

-

Accurately dilute the collected aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in the same solvent.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

While specific experimental data on the solubility of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is scarce, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The presence of a polar nitro group and a β-keto ester functionality suggests good solubility in polar protic and aprotic solvents, while the non-polar aromatic ring indicates potential for moderate solubility in aromatic solvents. Conversely, poor solubility is expected in non-polar aliphatic solvents and water.

For researchers and professionals in drug development, this theoretical profile serves as an invaluable guide for initial solvent screening. However, for process optimization, purification, and formulation, it is imperative to determine precise solubility data experimentally. The provided detailed protocol for the shake-flask method offers a robust and reliable framework for generating this critical information, ensuring the successful and efficient application of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in synthesis and pharmaceutical development.

References

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Fiveable. Solubility in organic solvents Definition. Fiveable. [Link]

-

ChemBK. (2024, April 10). Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate. ChemBK. [Link]

-

riomaisseguro.rio.rj.gov.br. Ester Functional Group. riomaisseguro.rio.rj.gov.br. [Link]

-

Dobbelaere, M., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

-

BIOSYNCE. Ethyl 3-(2-nitrophenyl)-3-oxopropanoate Cas 52119-39-8. BIOSYNCE. [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. [Link]

-

OECD. Test No. 105: Water Solubility. OECD. [Link]

-

Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Quora. [Link]

-

SvedbergOpen. (2023, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 9. enamine.net [enamine.net]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Keto-enol Tautomerism in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic chemistry, serves as a versatile precursor for a variety of heterocyclic compounds and pharmacologically active molecules. A fundamental understanding of its chemical behavior necessitates a thorough investigation of its keto-enol tautomerism. This guide provides a comprehensive analysis of this tautomeric equilibrium, detailing the synthesis of the compound, the structural characteristics of its keto and enol forms, and the profound influence of solvents on their relative stability. We will explore the application of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for the qualitative and quantitative assessment of the tautomeric mixture. Furthermore, this guide will present detailed experimental protocols and delve into the theoretical underpinnings of the observed phenomena, supported by authoritative references.

Introduction: The Dynamic Nature of β-Keto Esters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds, such as ethyl 3-(2-nitrophenyl)-3-oxopropanoate, this equilibrium is particularly prominent and readily observable. The presence of two carbonyl groups flanking an α-carbon significantly increases the acidity of the α-protons, facilitating their removal and subsequent formation of the enolate intermediate, which is in equilibrium with the enol tautomer.

The position of this equilibrium is not static; it is dynamically influenced by a variety of factors, including the electronic nature of substituents, temperature, and, most notably, the solvent environment. The ability to understand and predict the tautomeric preference of β-keto esters is crucial for controlling their reactivity in chemical syntheses and for elucidating their mechanism of action in biological systems.

The enol form of β-keto esters is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. This intramolecular hydrogen bonding is a key factor in determining the stability of the enol tautomer, particularly in non-polar solvents.

Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

The synthesis of ethyl 3-(2-nitrophenyl)-3-oxopropanoate can be achieved through the acylation of the dianion of monoethyl malonate with o-nitrobenzoyl chloride. This method provides a reliable route to the target β-keto ester.

Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a similar synthesis and should be performed by qualified chemists with appropriate safety precautions.

Materials:

-

Monoethyl malonate

-

2,2'-Bipyridyl (indicator)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexane

-

o-Nitrobenzoyl chloride

-

1 N Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of monoethyl malonate (39.6 g) and 2,2'-bipyridyl (50 mg) in anhydrous THF (650 ml) is cooled to -70°C under a nitrogen atmosphere.

-

Slowly add n-butyllithium in hexane (305 ml of 1.97 M solution) with stirring, allowing the temperature to rise to approximately -5°C towards the end of the addition, indicated by the persistence of a pink color.

-